molecular formula C11H19BN2O2S B2813844 2-(Dimethylamino)thiazole-4-boronic acid pinacol ester CAS No. 1311413-01-0

2-(Dimethylamino)thiazole-4-boronic acid pinacol ester

Cat. No.: B2813844
CAS No.: 1311413-01-0
M. Wt: 254.16
InChI Key: UUWOUAFFIVLGHY-UHFFFAOYSA-N
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Description

2-(Dimethylamino)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is known for its unique reactivity and stability, making it a valuable building block in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction.

Mechanism of Action

Target of Action

The primary target of 2-(Dimethylamino)thiazole-4-boronic acid pinacol ester is the transition metal catalyst used in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Its stability and reactivity make it suitable for use in the SM coupling reaction .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This is a critical step in many organic synthesis processes, enabling the creation of complex organic molecules .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters, a class of compounds to which this compound belongs, is known to be influenced by the pH of the environment . The reaction rate is considerably accelerated at physiological pH . Therefore, the compound’s action can be significantly affected by the pH of its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(Dimethylamino)thiazole with a boronic acid derivative under specific conditions. One common method is the palladium-catalyzed borylation of 2-(Dimethylamino)thiazole using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 in a suitable solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)thiazole-4-boronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Protodeboronation: This reaction involves the removal of the boronic ester group, often using a protic solvent or a catalyst.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., THF, toluene).

    Protodeboronation: Protic solvents (e.g., methanol), catalysts (e.g., palladium on carbon).

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Formation of biaryl or vinyl-aryl compounds.

    Protodeboronation: Formation of the corresponding thiazole derivative without the boronic ester group.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)phenylboronic acid pinacol ester
  • 4-(Diphenylamino)phenylboronic acid pinacol ester

Uniqueness

2-(Dimethylamino)thiazole-4-boronic acid pinacol ester is unique due to its thiazole ring, which imparts distinct electronic properties and reactivity compared to other boronic esters. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .

Properties

IUPAC Name

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BN2O2S/c1-10(2)11(3,4)16-12(15-10)8-7-17-9(13-8)14(5)6/h7H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWOUAFFIVLGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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